molecular formula C12H24BrNO2 B13485369 tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate

tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate

Cat. No.: B13485369
M. Wt: 294.23 g/mol
InChI Key: XIEWRVKMVMQHOI-UHFFFAOYSA-N
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Description

tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and a methylbutyl group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and 3-methylbutylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a potential probe or reagent in biochemical assays.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with nucleophiles, or undergoing metabolic transformations. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can be compared with other carbamates such as:

  • tert-butyl N-(2-chloroethyl)-N-(3-methylbutyl)carbamate
  • tert-butyl N-(2-iodoethyl)-N-(3-methylbutyl)carbamate
  • tert-butyl N-(2-bromoethyl)-N-(2-methylpropyl)carbamate

These compounds share similar structural features but differ in their halogen substituents or alkyl groups, which can influence their reactivity and applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H24BrNO2

Molecular Weight

294.23 g/mol

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate

InChI

InChI=1S/C12H24BrNO2/c1-10(2)6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3

InChI Key

XIEWRVKMVMQHOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCBr)C(=O)OC(C)(C)C

Origin of Product

United States

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